molecular formula C17H22ClN3O2 B598765 tert-butyl 4-(5-chloro-1H-indazol-3-yl)piperidine-1-carboxylate CAS No. 1198284-74-0

tert-butyl 4-(5-chloro-1H-indazol-3-yl)piperidine-1-carboxylate

Cat. No.: B598765
CAS No.: 1198284-74-0
M. Wt: 335.832
InChI Key: DFBFBODVZGLTNT-UHFFFAOYSA-N
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Description

tert-Butyl 4-(5-chloro-1H-indazol-3-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H22ClN3O2. It is a derivative of indazole, a heterocyclic aromatic organic compound.

Preparation Methods

The synthesis of tert-butyl 4-(5-chloro-1H-indazol-3-yl)piperidine-1-carboxylate typically involves the reaction of 5-chloro-1H-indazole with tert-butyl 4-piperidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

tert-Butyl 4-(5-chloro-1H-indazol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 4-(5-chloro-1H-indazol-3-yl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-chloro-1H-indazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The indazole moiety in the compound can bind to active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds to tert-butyl 4-(5-chloro-1H-indazol-3-yl)piperidine-1-carboxylate include other indazole derivatives such as:

  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(6-chloro-2-pyridinyl)piperidine-1-carboxylate
  • tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate

These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity .

Properties

IUPAC Name

tert-butyl 4-(5-chloro-2H-indazol-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O2/c1-17(2,3)23-16(22)21-8-6-11(7-9-21)15-13-10-12(18)4-5-14(13)19-20-15/h4-5,10-11H,6-9H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBFBODVZGLTNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=C3C=C(C=CC3=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678106
Record name tert-Butyl 4-(5-chloro-2H-indazol-3-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198284-74-0
Record name tert-Butyl 4-(5-chloro-2H-indazol-3-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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